molecular formula C7H5NO6 B049579 3,4-Dihydroxy-5-nitrobenzoic Acid CAS No. 84211-30-3

3,4-Dihydroxy-5-nitrobenzoic Acid

Cat. No. B049579
CAS RN: 84211-30-3
M. Wt: 199.12 g/mol
InChI Key: HDPSONAKHMNQPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dihydroxy-5-nitrobenzoic acid was achieved from vanillin through a process involving nitration oxylation to afford 5-nitrovanillic acid, followed by demethylation. This method improved the total yield from 34.15% to 65.92% by utilizing cheaper reagents and optimizing some reaction steps (Chen Yi, 2002).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various methods such as X-ray crystallography, revealing unique bonding features and physical properties. For instance, the crystal structures and physico-chemical properties of metal complexes with 3-nitro-4-hydroxybenzoic acid derivatives were determined, providing insights into their unique bonding features and physical properties (J. D'angelo et al., 2008).

Chemical Reactions and Properties

4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, serves as a multireactive building block for heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles, demonstrating the compound's versatility in chemical reactions (Soňa Křupková et al., 2013).

Physical Properties Analysis

The physical properties of 3,4-Dihydroxy-5-nitrobenzoic Acid and its derivatives have been extensively studied through crystallography and other physical analyses. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, revealed hydrogen-bonded dimers, providing insight into its physical properties (M. J. Jedrzejas et al., 1995).

Chemical Properties Analysis

The chemical properties of 3,4-Dihydroxy-5-nitrobenzoic Acid derivatives exhibit significant diversity. For example, derivatives of 4-hydroxybenzoic acid, including those with nitro substituents, showcase a range of chemical behaviors and applications in synthesis and material science (G. Cavill, 1945).

Scientific Research Applications

  • Influenza Virus Neuraminidase Inhibition : A study highlights the crystal structure of a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, which crystallizes as hydrogen-bonded dimers. This structure is key in its role as an influenza virus neuraminidase inhibitor (Jedrzejas et al., 1995).

  • Synthesis of Heterocyclic Scaffolds : Another study discusses the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid in synthesizing various heterocyclic scaffolds, which has potential implications in drug discovery (Křupková et al., 2013).

  • Determination of Sulfhydryl Groups : A water-soluble aromatic disulfide related to 3,4-Dihydroxy-5-nitrobenzoic Acid is useful for determining sulfhydryl groups in biological materials, with potential applications in studying disulfide bonds in blood (Ellman, 1959).

  • Thiol-Quantification Enzyme Assays : The development of 2,4-dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent for thiol-quantification in enzyme assays offers a more practical and efficient alternative for high-throughput assays (Maeda et al., 2005).

  • Crystal Structure Analysis : The structure of 4-carboxy-2-nitrobenzeneboronic acid, which is flat with a boronic acid group nearly normal to the benzene ring, suggests potential interactions with nitro groups, relevant in crystallography and material sciences (Soundararajan et al., 1993).

  • Determination of Bioactive Nitrocompounds : A high-precision method for determining 4-bromomethyl-3-nitrobenzoic acid, with applications in pharmaceutical analysis and quality control (Freitas et al., 2014).

  • Synthesis of Vanillin Derivatives : A process that improves yield and efficiency in synthesizing 3,4-Dihydroxyl-5-Nitrovanillic Acid from vanillin, which has potential applications in flavor and fragrance industries (Yi, 2002).

Safety And Hazards

3,4-Dihydroxy-5-nitrobenzoic Acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3,4-Dihydroxy-5-nitrobenzoic Acid is a useful synthetic intermediate in the synthesis of Entacapone, a peripherally selective inhibitor of catechol-O-methyltransferase (COMT). This suggests potential future directions in the development of antiparkinsonian drugs .

properties

IUPAC Name

3,4-dihydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPSONAKHMNQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560445
Record name 3,4-Dihydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-5-nitrobenzoic Acid

CAS RN

84211-30-3
Record name 3,4-Dihydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid in 26 ml of constant-boiling hydrobromic acid is heated under reflux for 2 hours. After cooling the solvent is distilled in a water-jet vacuum. The crystalline residue is recrystallized from 50 ml of water at boiling temperature. There is obtained 3,4-dihydroxy-5-nitrobenzoic acid in the form of yellow crystals of m.p. 224°-226°.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of sodium chlorite (47.6 g, 526 mmol) in water (350 mL) was added drop wise to a solution of 3,4-dihydroxy-5-nitrobenzaldehyde (68.8 g, 376 mmol) and sodium dihydrogen phosphate (45.1 g, 376 mmol) in DMSO/H2O mixture (375 mL/150 mL) at room temperature over 1.5 h. The reaction mixture was stirred at room temperature for 1 h and poured into a separatory funnel containing a 5% solution NaHCO3 (500 mL). The product was extracted with dichloromethane (3×100 mL). The water layer was acidified with concentrated HCl to pH˜1 and extracted with ether (3×250 mL). The combined organic layers were washed with brine (200 mL), dried over Na2SO4, and evaporated to afford the desired acid (70.3 g, 353 mmol, 94% yield).
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JM Lü, Q Yao, C Chen - Biochemical pharmacology, 2013 - Elsevier
Hyperuricemia, excess of uric acid in the blood, is a clinical problem that causes gout and is also considered a risk factor for cardiovascular disease. The enzyme xanthine oxidase (XO) …
Number of citations: 92 www.sciencedirect.com
LE Kiss, HS Ferreira, L Torrão… - Journal of medicinal …, 2010 - ACS Publications
Novel nitrocatechol-substituted heterocycles were designed and evaluated for their ability to inhibit catechol-O-methyltransferase (COMT). Replacement of the pyrazole core of the initial …
Number of citations: 206 pubs.acs.org
S Stanley, D Deng, K Van den Berg… - Drug Testing and …, 2022 - Wiley Online Library
The abuse of performance‐enhancing catecholamine‐based stimulants, such as levodopa, is controlled in horse racing through the application of a regulatory threshold for the common …
NI Howard, MVB Dias, F Peyrot, L Chen… - …, 2015 - Wiley Online Library
3‐Dehydroquinase, the third enzyme in the shikimate pathway, is a potential target for drugs against tuberculosis. Whilst a number of potent inhibitors of the Mycobacterium tuberculosis …
J Borgulya, H Bruderer, K Bernauer… - Helvetica chimica …, 1989 - Wiley Online Library
3‐Nitro‐ and 3‐cyanopyrocatechols bearing electron‐withdrawing substituents at C(5) have been found to inhibit the enzyme catechol‐O‐methyltransferase. Structure‐activity studies …
Number of citations: 149 onlinelibrary.wiley.com
S Kim, W Yang, DS Cha, YT Han - Molecules, 2021 - mdpi.com
A concise and efficient synthesis of the proposed structure of aaptoline A, a 7,8-dihydroxyquinoline derived from a marine sponge, was accomplished in seven steps with a 52% overall …
Number of citations: 2 www.mdpi.com
P Li, R Gemayel, X Li, J Liu, M Tang, X Wang… - Communications …, 2023 - nature.com
Heterogeneous reaction of gas phase NO 2 with atmospheric humic-like substances (HULIS) is potentially an important source of volatile organic compounds (VOCs) including nitrogen …
Number of citations: 7 www.nature.com
R Ojha, J Singh, A Ojha, H Singh… - Expert opinion on …, 2017 - Taylor & Francis
Introduction: Xanthine oxidase (XO) is a versatile molybdoflavoprotein, widely distributed, occurring in milk, kidney, lung, heart, and vascular endothelium. Catalysis by XO to produce …
Number of citations: 84 www.tandfonline.com
DA Learmonth, PC Alves - Synthetic communications, 2002 - Taylor & Francis
Several nitro-catechol compounds, useful as inhibitors of COMT were obtained in excellent yield and purity via an improved procedure for demethylation of the corresponding methyl …
Number of citations: 27 www.tandfonline.com

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